molecular formula C22H28O4 B1214359 Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)- CAS No. 521-55-1

Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-

Cat. No.: B1214359
CAS No.: 521-55-1
M. Wt: 356.5 g/mol
InChI Key: WYBOVISLCPAJFV-VVYDWRJNSA-N
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Description

“Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-” is a complex organic compound that belongs to the class of naphthalene derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be used as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, or other specialty chemicals.

Safety and Hazards

The safety data sheet for Isogalbulin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-” typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and methoxy-substituted phenyl compounds. Key steps may involve:

    Friedel-Crafts Alkylation: Introduction of the methoxyphenyl group to the naphthalene core.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Methylation: Introduction of methyl groups at specific positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of “Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.

    Methoxy-Substituted Phenyl Compounds: Compounds with methoxy groups on a phenyl ring.

Uniqueness

The unique combination of the tetrahydronaphthalene core with multiple methoxy and methyl groups distinguishes this compound from other similar compounds

Properties

IUPAC Name

(1S,2R,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3/t13-,14+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOVISLCPAJFV-VVYDWRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C=C2[C@@H]([C@@H]1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966458
Record name 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-55-1
Record name Isogalbulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-
Reactant of Route 2
Reactant of Route 2
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-
Reactant of Route 3
Reactant of Route 3
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-
Reactant of Route 4
Reactant of Route 4
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-
Reactant of Route 5
Reactant of Route 5
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-
Reactant of Route 6
Reactant of Route 6
Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-

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